3-Chloro-2-fluoroprop-1-ene
Overview
Description
3-Chloro-2-fluoroprop-1-ene is an organofluorine compound with the molecular formula C3H4ClF. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of both chlorine and fluorine atoms attached to a propene backbone, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Chloro-2-fluoroprop-1-ene can be synthesized through several methods. One common approach involves the halogenation of propene derivatives. For instance, starting with 2-fluoropropene, chlorination can be carried out using chlorine gas under controlled conditions to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of catalysts to enhance reaction efficiency and yield. The process typically includes the use of iron-based catalysts and specific reaction temperatures to ensure optimal conversion rates .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-fluoroprop-1-ene undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine or fluorine atoms can be substituted with other functional groups using appropriate reagents.
Addition Reactions: The double bond in the propene backbone allows for addition reactions with halogens, hydrogen, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Addition: Hydrogenation can be performed using palladium on carbon as a catalyst.
Oxidation: Potassium permanganate can be used for oxidation reactions.
Major Products Formed
Substitution: Formation of 3-iodo-2-fluoroprop-1-ene when using sodium iodide.
Addition: Formation of 3-chloro-2-fluoropropane upon hydrogenation.
Oxidation: Formation of 3-chloro-2-fluoropropanol when oxidized.
Scientific Research Applications
3-Chloro-2-fluoroprop-1-ene is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organofluorine compounds.
Biology: Used in the study of enzyme interactions and metabolic pathways involving halogenated compounds.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of fluorinated drugs.
Industry: Employed in the production of agrochemicals and specialty chemicals
Mechanism of Action
The mechanism of action of 3-Chloro-2-fluoroprop-1-ene involves its ability to participate in various chemical reactions due to the presence of reactive chlorine and fluorine atoms. These atoms can form stable bonds with other molecules, facilitating the transformation of reactants into desired products. The compound acts as a catalyst in organic reactions, enabling efficient synthesis processes .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropropene: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
3-Chloro-2-fluoropropane: Saturated version of 3-Chloro-2-fluoroprop-1-ene, used in different types of reactions.
3-Chloro-2-fluoropropanol: An oxidized form, used in different applications compared to the parent compound.
Uniqueness
This compound is unique due to the presence of both chlorine and fluorine atoms on a propene backbone, providing a balance of reactivity and stability. This dual halogenation allows for a wider range of chemical transformations compared to its analogs.
Properties
IUPAC Name |
3-chloro-2-fluoroprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClF/c1-3(5)2-4/h1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOFDLUQVLPGWMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40977424 | |
Record name | 3-Chloro-2-fluoroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40977424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
94.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6186-91-0 | |
Record name | 1-Propene, 3-chloro-2-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6186-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Chloro-2-fluoro-1-propene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006186910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Chloro-2-fluoroprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40977424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-2-fluoroprop-1-ene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-CHLORO-2-FLUORO-1-PROPENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/49WU514JUQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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